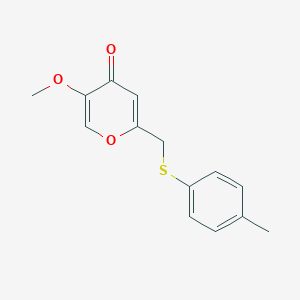

5-methoxy-2-((p-tolylthio)methyl)-4H-pyran-4-one

Overview

Description

5-Methoxy-2-((p-tolylthio)methyl)-4H-pyran-4-one is a synthetic derivative of the 4H-pyran-4-one scaffold, characterized by a methoxy group at position 5 and a p-tolylthio-substituted methyl group at position 2. The 4H-pyran-4-one core is a versatile heterocyclic structure known for its diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties .

Biological Activity

5-Methoxy-2-((p-tolylthio)methyl)-4H-pyran-4-one is a compound belonging to the pyranone family, notable for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14O2S, with a molecular weight of approximately 250.32 g/mol. The structural features include a methoxy group and a p-tolylthio group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyranone class exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. The specific biological activities of this compound are summarized below.

Antitumor Activity

Several studies have investigated the antitumor potential of 4H-pyran derivatives. For instance, derivatives similar to this compound have shown promising results against glioma cells. One notable compound demonstrated an IC50 value of 1.43 μM against HT1080 cells and 4.6 μM against U87 cells, indicating potent antiproliferative effects .

The mechanism underlying the antitumor activity often involves the inhibition of key metabolic pathways in cancer cells. In particular, some pyran derivatives act as d-2-hydroxyglutarate (d-2HG) scavengers, which are crucial in glioma metabolism. The most active derivatives exhibited an 86.3% inhibitory rate against d-2HG production at concentrations as low as 1 μM .

Case Studies

- Study on Antiglioma Agents : A series of novel pyranone derivatives were synthesized and tested for their antiglioma properties. Among these, one compound (designated 4a ) showcased significant inhibitory effects on cell growth and migration in glioma cell lines .

- Antioxidant Properties : In addition to antitumor activity, some studies have highlighted the antioxidant capabilities of pyranone derivatives. For example, certain compounds demonstrated strong DPPH scavenging abilities, suggesting potential use in oxidative stress-related conditions .

Data Summary

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that 5-methoxy-2-((p-tolylthio)methyl)-4H-pyran-4-one exhibits notable antioxidant activity. Antioxidants play a crucial role in preventing oxidative stress-related diseases. A study highlighted its effectiveness in scavenging free radicals, which is essential for developing therapeutic agents aimed at conditions like cancer and cardiovascular diseases .

Potential as a Sensor

The compound has been identified as a potential sensor for peroxides, particularly m-chloroperoxybenzoic acid. Preliminary studies suggest that the thioether group in the structure enhances its ability to detect peroxides through optical switching properties, where the emission intensity changes significantly upon interaction with peroxides . This property could be exploited in developing sensitive detection methods for environmental monitoring.

Materials Science

Photochemical Applications

The compound's photochemical properties have been explored for applications in photonic devices. The crystal structure analysis reveals that the compound can be integrated into materials that require specific light absorption characteristics. The presence of p-tolylthio groups enhances the stability and efficiency of photonic materials .

Cosmetic Formulations

In cosmetic science, this compound is being investigated for its potential use in topical formulations. Its hydrophobic nature and antioxidant properties make it suitable for inclusion in creams and lotions aimed at skin protection and rejuvenation . Experimental designs have shown that formulations containing this compound can improve skin hydration and sensory attributes, making it valuable in cosmetic product development .

Analytical Chemistry

Chromatographic Applications

The compound has been utilized as a standard reference material in chromatographic analyses. Its distinct spectral features allow for accurate identification and quantification in complex mixtures. Studies have demonstrated its utility in high-performance liquid chromatography (HPLC) setups, where it serves as a benchmark for assessing the purity of similar compounds .

Table 1: Antioxidant Activity Comparison

Table 2: Photochemical Properties

Case Studies

Case Study 1: Antioxidant Efficacy

A controlled study evaluated the antioxidant efficacy of this compound against various free radicals. The results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Sensor Development

In another study, researchers developed a sensor based on the optical switching property of the compound when exposed to peroxides. The sensor demonstrated high sensitivity and specificity, making it a promising candidate for environmental monitoring applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methoxy-2-((p-tolylthio)methyl)-4H-pyran-4-one?

- Methodological Answer : A widely reported approach involves functionalizing pyranone precursors. For example, chlorokojic acid (5-hydroxy-2-chloromethyl-4H-pyran-4-one) reacts with heteroarylthiol derivatives under nucleophilic substitution conditions to introduce sulfur-containing substituents . For the target compound, substituting the thiol component with p-tolylthiol and optimizing reaction parameters (e.g., solvent polarity, temperature) could yield the desired product. A hypothetical route is outlined below:

Table 1: Example Synthetic Routes for Related Pyran-4-one Derivatives

| Starting Material | Reagents/Conditions | Key Step | Reference |

|---|---|---|---|

| Chlorokojic acid | p-Tolylthiol, DMF, 80°C, 12 h | Nucleophilic substitution | |

| 2-Methyl-4H-pyran-4-one | (p-Tolylthio)methyl chloride, K₂CO₃ | Alkylation |

Q. How is the compound purified and characterized post-synthesis?

- Methodological Answer : Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Characterization employs:

- NMR spectroscopy : To confirm methoxy (δ ~3.8 ppm) and p-tolylthio (δ ~7.2 ppm aromatic protons) groups.

- Mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ expected for C₁₄H₁₆O₃S).

- X-ray crystallography : If single crystals are obtained (see crystal data for analogous pyranones in ).

Q. What solvents and catalysts are optimal for synthesizing pyran-4-one derivatives?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactions, while bases like K₂CO₃ or Et₃N facilitate deprotonation of thiols . For alkylation, anhydrous conditions with catalysts like ZnCl₂ may improve yields .

Advanced Research Questions

Q. How can computational methods guide the design of pyran-4-one derivatives with antitumor activity?

- Methodological Answer :

- In silico docking : Tools like AutoDock Vina predict binding affinities to protein targets (e.g., kinases, DNA topoisomerases) .

- ADMET prediction : SwissADME or ProTox-II assess bioavailability, toxicity, and metabolic stability. For example, the methoxy group may enhance metabolic resistance compared to hydroxy analogs .

- SAR analysis : Modifying the p-tolylthio group (e.g., halogenation) could optimize steric/electronic interactions with target proteins.

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer :

- Replicate studies : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (IC₅₀ determination protocols).

- Control degradation : Organic degradation in prolonged assays (e.g., 9-hour experiments) may skew results; stabilize samples with cooling .

- Orthogonal validation : Cross-verify in vitro results with in vivo models or alternative assays (e.g., flow cytometry for apoptosis vs. MTT for viability).

Q. What strategies optimize reaction yields for sulfur-containing pyranones?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- Phase-transfer catalysis : Enhances thiol reactivity in biphasic systems .

- DoE (Design of Experiments) : Statistically optimize variables (temperature, stoichiometry) using software like MODDE.

Q. How are molecular targets identified via in silico studies validated experimentally?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ against purified proteins (e.g., tubulin polymerization inhibition for antitumor activity).

- CRISPR/Cas9 knockout : Confirm target dependency by assessing reduced efficacy in knockout cell lines.

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ, kₒff) for target-ligand interactions .

Q. Data Contradiction and Reproducibility

Q. How can researchers address variability in synthetic yields across laboratories?

- Methodological Answer :

- Standardize reagents : Use freshly distilled solvents and certified starting materials.

- Detailed reporting : Publish exact protocols (e.g., cooling rates during crystallization) to minimize operator-dependent variability .

- Collaborative validation : Multi-lab studies (e.g., via the NIH Principles of Rigor) ensure reproducibility.

Comparison with Similar Compounds

The following analysis compares 5-methoxy-2-((p-tolylthio)methyl)-4H-pyran-4-one with structurally related 4H-pyran-4-one derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Physicochemical Properties

- Stability : The p-tolylthio group provides greater chemical stability compared to ester or acyloxy derivatives (e.g., 5-O-acyl compounds), which may hydrolyze under physiological conditions .

- Solubility : Hydroxy and piperazine-substituted derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s methoxy and p-tolylthio groups favor organic solubility .

Key Research Findings

- Antitumor Potential: In silico studies predict that hetarylthio derivatives (e.g., quinoxaline analogs) exhibit strong binding to oncogenic proteins like EGFR and HER2 . The target compound’s p-tolylthio group may mimic these interactions.

- Bioavailability : Methoxy-substituted pyrans generally show improved logP values (∼1.5–2.5) compared to hydroxy analogs (logP ∼0.5–1.0), aligning with Lipinski’s rule for drug-likeness .

- Toxicity Profile : Thioether-containing compounds (e.g., 2-thiomethyl derivatives) display lower acute toxicity (LD50 > 500 mg/kg in rodents) compared to halogenated analogs .

Properties

IUPAC Name |

5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-10-3-5-12(6-4-10)18-9-11-7-13(15)14(16-2)8-17-11/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPURJHATSORJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=CC(=O)C(=CO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.